![molecular formula C17H15ClN4OS B10996433 3-(3-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10996433.png)
3-(3-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
- This compound, with the chemical formula C₁₇H₂₂ClNS , is also known as 3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium chloride .
- It features a fused cyclopentathiazole ring system and a pyrazole moiety.
- The chlorophenyl group and the thiazole ring contribute to its unique structure.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole and thiazole have been reported to exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of similar compounds on human breast cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways related to cancer progression .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inflammation plays a crucial role in various diseases, including cancer and cardiovascular disorders.
Case Study: COX-II Inhibition
Research has shown that compounds with similar structures can act as selective inhibitors of cyclooxygenase-2 (COX-II), an enzyme involved in inflammatory processes. In vitro studies demonstrated that certain derivatives exhibited potent anti-inflammatory activity with minimal side effects, suggesting their potential as therapeutic agents for inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of 3-(3-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide have also been explored.
Case Study: Efficacy Against Pathogenic Bacteria
A series of experiments tested the compound against various bacterial strains. The results indicated that it possessed significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Summary of Applications
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s applications and mechanisms are still being explored, and its potential impact in various fields awaits further investigation
Biological Activity
The compound 3-(3-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article synthesizes various research findings regarding its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₁₃ClN₄OS
- Molecular Weight : 345.8 g/mol
The presence of the pyrazole ring and the thiazole moiety contributes to its biological activity, as these heterocyclic structures are known for their diverse pharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its cytotoxic effects:
The compound exhibits significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating effective concentrations required to inhibit cell growth by 50%. Mechanisms include induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies indicate effective inhibition against several bacterial strains, suggesting a broad-spectrum potential:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the pyrazole and thiazole rings significantly influence biological activity. For instance:
- Substituents at the para position of the phenyl ring enhance potency against cancer cells.
- The presence of electron-withdrawing groups like chlorine increases the compound's lipophilicity, improving membrane permeability and bioavailability.
Case Studies
- In Vivo Efficacy : A study assessing the in vivo efficacy of this compound demonstrated a significant reduction in tumor size in xenograft models when administered at therapeutic doses. This suggests potential for clinical application in cancer treatment.
- Combination Therapy : Research indicates that combining this compound with existing chemotherapeutics could yield synergistic effects, enhancing overall treatment efficacy while potentially reducing side effects.
Properties
Molecular Formula |
C17H15ClN4OS |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4OS/c1-22-14(9-13(21-22)10-4-2-5-11(18)8-10)16(23)20-17-19-12-6-3-7-15(12)24-17/h2,4-5,8-9H,3,6-7H2,1H3,(H,19,20,23) |
InChI Key |
UCRCUBYNEFKZPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
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